molecular formula C15H15BrO2 B6383486 3-Bromo-5-(4-ethoxy-2-methylphenyl)phenol CAS No. 1261897-54-4

3-Bromo-5-(4-ethoxy-2-methylphenyl)phenol

Cat. No.: B6383486
CAS No.: 1261897-54-4
M. Wt: 307.18 g/mol
InChI Key: AAVWEDSTFUHROF-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-ethoxy-2-methylphenyl)phenol: is an organic compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom at the third position and a phenolic hydroxyl group at the fifth position of the benzene ring, which is further substituted with a 4-ethoxy-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(4-ethoxy-2-methylphenyl)phenol can be achieved through several synthetic routes. One common method involves the bromination of 5-(4-ethoxy-2-methylphenyl)phenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Bromo-5-(4-ethoxy-2-methylphenyl)phenol can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic aromatic substitution reactions can occur, where the bromine atom can be replaced by other substituents such as nitro, amino, or alkyl groups. Typical reagents for these reactions include nitric acid (HNO₃) for nitration and aniline for amination.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nitric acid (HNO₃) for nitration, aniline for amination.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Nitro, amino, or alkyl-substituted phenols.

Scientific Research Applications

Chemistry: 3-Bromo-5-(4-ethoxy-2-methylphenyl)phenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology: In biological research, this compound may be used to study the effects of brominated phenols on biological systems. It can be employed in assays to investigate its potential as an antimicrobial or anticancer agent.

Medicine: The compound’s structural features make it a candidate for drug development. Researchers explore its potential therapeutic applications, including its use as a lead compound for designing new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, dyes, and polymers. Its unique properties make it valuable in the formulation of high-performance materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-ethoxy-2-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and phenolic hydroxyl group play crucial roles in its reactivity and biological activity. It may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

  • 3-Bromo-2-ethoxy-5-methylphenylboronic acid
  • 3-Bromo-5-ethoxy-4-methoxybenzaldehyde
  • 3-Bromo-5-(trifluoromethyl)phenol

Comparison: Compared to similar compounds, 3-Bromo-5-(4-ethoxy-2-methylphenyl)phenol is unique due to the presence of the 4-ethoxy-2-methylphenyl group, which imparts distinct chemical and biological properties. This substitution pattern influences its reactivity, solubility, and potential applications. For instance, the ethoxy and methyl groups can enhance its lipophilicity, making it more suitable for certain biological assays and drug development processes.

Properties

IUPAC Name

3-bromo-5-(4-ethoxy-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO2/c1-3-18-14-4-5-15(10(2)6-14)11-7-12(16)9-13(17)8-11/h4-9,17H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVWEDSTFUHROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)Br)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686432
Record name 5-Bromo-4'-ethoxy-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261897-54-4
Record name [1,1′-Biphenyl]-3-ol, 5-bromo-4′-ethoxy-2′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261897-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4'-ethoxy-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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